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Compound of Interest

Compound Name: BUDIODARONE

Cat. No.: B1666113

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, experimental protocols, and
mechanism of action of Budiodarone (formerly ATI-2042) as investigated in Phase 2 clinical
trials for the treatment of atrial fibrillation (AF). Budiodarone is a chemical analog of
amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly
shorter half-life, potentially leading to an improved safety profile.

Quantitative Data Summary

The following tables summarize the dosage and efficacy data from two key Phase 2 clinical
trials of Budiodarone.

Table 1: PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation
Logging) Trial - Dosage and Efficacy[1][2]
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Median
Reduction in
Treatment Number of Treatment Atrial
Dosage . ) .
Group Patients Duration Fibrillation
Burden (AFB)
from Baseline
Budiodarone 600 mg BID 18 12 weeks 75%
Budiodarone 400 mg BID 18 12 weeks 54%
10% (not
Budiodarone 200 mg BID 18 12 weeks statistically
significant)
Placebo N/A 18 12 weeks N/A
Table 2: Preliminary Dose-Escalation Study - Dosage and Efficacy[3]
Treatment Mean Atrial
Treatment Number of . o
. Dosage ] Duration per Fibrillation
Period Patients .
Period Burden (AFB)
Baseline N/A 6 2 weeks 20.3%
Period 2 200 mg BID 6 2 weeks 5.2%
Period 3 400 mg BID 6 2 weeks 5.2%
Period 4 600 mg BID 6 2 weeks 2.8%
Period 5 800 mg BID 6 2 weeks 1.5%
Increased from
Washout N/A 6 2 weeks treatment
periods

Signaling Pathway and Mechanism of Action
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Budiodarone exerts its antiarrhythmic effect by blocking multiple ion channels within cardiac
myocytes, a mechanism similar to its parent compound, amiodarone.[4][5][6] This multi-channel
blockade leads to a prolongation of the cardiac action potential and an increase in the effective
refractory period, thereby suppressing the abnormal electrical signals that cause atrial
fibrillation.[6] The primary targets are potassium, sodium, and calcium channels.[5][7]
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Budiodarone's multi-channel blockade in cardiac myocytes.

Experimental Protocols

The following sections detail the methodologies employed in the Phase 2 clinical trials of
Budiodarone.
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PASCAL Trial: Randomized, Double-Blind, Placebo-
Controlled Study[1]

1. Study Objective: To evaluate the safety and efficacy of three different doses of Budiodarone
compared to placebo in reducing the burden of paroxysmal atrial fibrillation.[8]

2. Study Design:
e Arandomized, double-blind, placebo-controlled, parallel-group study.[4]

e 72 patients were randomized to one of four treatment arms: placebo, 200 mg BID, 400 mg
BID, or 600 mg BID of Budiodarone.[2]

e The treatment duration was 12 weeks, followed by a 4-week washout period.[1]
3. Patient Population:

 Inclusion Criteria: Patients with paroxysmal atrial fibrillation and a previously implanted dual-
chamber pacemaker capable of storing electrograms.[1]

o Exclusion Criteria: Patients with New York Heart Association (NYHA) class 3 and 4
congestive heart failure.[2]

4. Treatment Regimen:

 All antiarrhythmic drugs were discontinued for at least five half-lives before the baseline
period.

o Following a 4-week baseline period to assess AF burden, patients were randomized to their
assigned treatment.[1]

5. Efficacy Assessment:

e The primary endpoint was the percentage change in atrial fibrillation burden from baseline,
as measured by the implanted pacemaker.[1]

o Pacemaker data was collected and analyzed to quantify the duration and frequency of AF
episodes.[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22205496/
https://www.benchchem.com/pdf/Phase_2_Clinical_Trial_Design_for_Budiodarone_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.medscape.com/viewarticle/702955
https://www.researchgate.net/publication/51977562_A_randomized_trial_of_budiodarone_in_paroxysmal_atrial_fibrillation_PASCAL
https://www.researchgate.net/publication/51977562_A_randomized_trial_of_budiodarone_in_paroxysmal_atrial_fibrillation_PASCAL
https://www.medscape.com/viewarticle/702955
https://www.researchgate.net/publication/51977562_A_randomized_trial_of_budiodarone_in_paroxysmal_atrial_fibrillation_PASCAL
https://www.researchgate.net/publication/51977562_A_randomized_trial_of_budiodarone_in_paroxysmal_atrial_fibrillation_PASCAL
https://www.researchgate.net/publication/51977562_A_randomized_trial_of_budiodarone_in_paroxysmal_atrial_fibrillation_PASCAL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

6. Safety Monitoring:
o Safety was assessed at regular intervals throughout the study.

* Monitoring included the recording of adverse events, vital signs, 12-lead electrocardiograms
(ECGSs), and laboratory tests (hematology, serum chemistry, and thyroid function).[4]
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Workflow of the PASCAL Phase 2 Clinical Trial.
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Preliminary Dose-Escalation Study: Open-Label,
Prospective Design[3]

1. Study Objective: To determine the preliminary efficacy and safety of escalating doses of
Budiodarone in patients with paroxysmal atrial fibrillation.[3]

2. Study Design:

e An open-label, prospective, sequential dose-escalation study.[3][9]
e The study consisted of six sequential 2-week periods.[3]

3. Patient Population:

¢ Six female patients with paroxysmal AF and an implanted dual-chamber pacemaker.[3]
o Patients had an AF burden between 1% and 50%.[3]

4. Treatment Regimen:

e Period 1 (Baseline): No drug administered.[3]

e Period 2: 200 mg BID of Budiodarone.[3]

e Period 3: 400 mg BID of Budiodarone.[3]

e Period 4: 600 mg BID of Budiodarone.[3]

e Period 5: 800 mg BID of Budiodarone.[3]

e Period 6 (Washout): No drug administered.[3]

5. Efficacy Assessment:

e The primary outcome was the AF burden, measured by pacemaker data at the end of each
2-week period.[3]

6. Safety Monitoring:
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« Patients were reviewed on days 1, 2, and 8 of each study period.

* Routine blood work for hematology, biochemistry, and coagulation screens were performed.

[3]

« Plasma samples for pharmacokinetic analysis were taken at a steady state at the end of
each treatment period.[3]
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Workflow of the Preliminary Dose-Escalation Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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